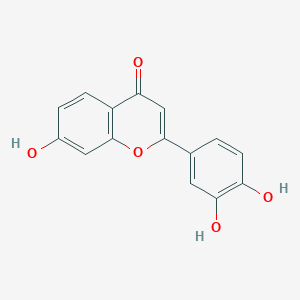

7,3',4'-Trihydroxyflavone

Description

7,3',4'-Trihydroxyflavone is a natural product found in Spatholobus suberectus, Thermopsis villosa, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFGJHYLIHMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175836 | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-11-0 | |

| Record name | 3′,4′,7-Trihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7,3',4'-Trihydroxyflavone: Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavone, has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. First identified in the 1960s from common leguminous plants, this compound has since been isolated from a variety of botanical sources. This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of 7,3',4'-Trihydroxyflavone. It details experimental protocols for its extraction, isolation, and quantification, and presents quantitative data on its occurrence in various plant species. Furthermore, this guide elucidates the molecular mechanisms underlying its biological effects, with a particular focus on the modulation of key inflammatory signaling pathways such as JAK-STAT and NF-κB. Detailed experimental workflows for assessing its bioactivity are provided, alongside visualizations of the relevant signaling cascades to facilitate further research and drug development efforts.

Discovery and Natural Sources

7,3',4'-Trihydroxyflavone was first isolated in the 1960s from the leguminous plants Trifolium repens (white clover) and Medicago sativa (alfalfa)[1]. Since its initial discovery, this flavone has been identified in a variety of other plant species, highlighting its distribution within the plant kingdom. Notable natural sources are detailed in Table 1.

Table 1: Natural Sources of 7,3',4'-Trihydroxyflavone

| Plant Species | Family | Plant Part | Reference(s) |

| Trifolium repens | Fabaceae | - | [1] |

| Medicago sativa | Fabaceae | - | [1] |

| Broad bean pods (Vicia faba) | Fabaceae | Pods | [2] |

| Albizzia julibrissin | Fabaceae | Stem Bark | [3] |

| Butea monosperma | Fabaceae | Flowers | [3] |

| Spatholobus suberectus | Fabaceae | - | [4] |

| Thermopsis villosa | Fabaceae | - | [4] |

Biosynthesis of 7,3',4'-Trihydroxyflavone

The biosynthesis of 7,3',4'-Trihydroxyflavone follows the general phenylpropanoid pathway, a well-established route for the production of flavonoids in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavone backbone, which is subsequently modified to produce 7,3',4'-Trihydroxyflavone.

The specific biosynthetic route is proposed as follows:

-

General Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone Synthesis : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization to Flavanone : Chalcone Isomerase (CHI) facilitates the cyclization of naringenin chalcone to the flavanone naringenin (5,7,4'-trihydroxyflavanone).

-

Hydroxylation : Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H) to yield eriodictyol (5,7,3',4'-tetrahydroxyflavanone).

-

Flavone Formation : Eriodictyol is then converted to luteolin (5,7,3',4'-tetrahydroxyflavone) by Flavone Synthase (FNS).

-

Dehydroxylation (Putative) : While not definitively established for this specific compound, a dehydroxylation step at the 5-position of luteolin would yield 7,3',4'-Trihydroxyflavone. The precise enzyme responsible for this final step requires further investigation.

Experimental Protocols

Extraction and Isolation of 7,3',4'-Trihydroxyflavone from Medicago sativa

This protocol describes a general method for the extraction and isolation of flavonoids from Medicago sativa, which can be adapted for the specific isolation of 7,3',4'-Trihydroxyflavone.

Materials:

-

Dried and powdered aerial parts of Medicago sativa

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically enriched in flavonoids.

-

-

Column Chromatography:

-

Evaporate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

-

Load the adsorbed sample onto the top of the column and elute with the solvent gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

-

Further Purification:

-

Combine the fractions containing 7,3',4'-Trihydroxyflavone and concentrate.

-

For further purification, subject the enriched fraction to Sephadex LH-20 column chromatography, eluting with methanol.

-

-

Characterization:

-

Analyze the purified compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

-

Quantification of 7,3',4'-Trihydroxyflavone by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 340 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure 7,3',4'-Trihydroxyflavone in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Prepare extracts from plant material as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the peak corresponding to 7,3',4'-Trihydroxyflavone in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of the compound in the sample by using the calibration curve.

Biological Activities and Signaling Pathways

7,3',4'-Trihydroxyflavone exhibits significant anti-inflammatory and antioxidant activities. Its anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

Inhibition of the JAK-STAT Signaling Pathway

7,3',4'-Trihydroxyflavone has been shown to exert anti-inflammatory effects by inhibiting the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This inhibition is achieved through the binding of the flavone to cellular-Src (c-Src) tyrosine kinase. The binding to c-Src prevents the phosphorylation and subsequent dimerization of STAT proteins, which in turn downregulates the expression of downstream pro-inflammatory genes.

Modulation of the NF-κB Signaling Pathway

In addition to the JAK-STAT pathway, 7,3',4'-Trihydroxyflavone is also implicated in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. The flavone can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, 7,3',4'-Trihydroxyflavone sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Experimental Workflows for Bioactivity Assessment

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a common method to screen for the anti-inflammatory potential of compounds.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 7,3',4'-Trihydroxyflavone for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-1β)

This protocol outlines the quantification of TNF-α and IL-1β in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

ELISA kits for mouse TNF-α and IL-1β

-

Cell culture supernatants from the NO inhibition assay

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at 450 nm.

-

Calculation: Calculate the cytokine concentrations from the standard curve.

Western Blot for Phosphorylated STAT and c-Src

This method is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway.

Materials:

-

Cell lysates from treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-p-STAT, anti-STAT, anti-p-c-Src, anti-c-Src, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the proteins to a membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

7,3',4'-Trihydroxyflavone is a bioactive natural product with well-documented antioxidant and anti-inflammatory properties. Its discovery from common plant sources and the elucidation of its mechanisms of action, particularly its ability to modulate the JAK-STAT and NF-κB signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing flavone. Future research should focus on optimizing extraction and purification methods, conducting in-depth in vivo studies, and further delineating its molecular targets to facilitate its development as a potential therapeutic agent.

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7,3',4'-Trihydroxyflavone | CAS#:2150-11-0 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]

7,3',4'-Trihydroxyflavone: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and bone-protective effects. A thorough understanding of its physicochemical properties is paramount for the effective design and development of novel therapeutics. This technical guide provides an in-depth overview of the core physicochemical characteristics of 7,3',4'-Trihydroxyflavone, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The physicochemical properties of 7,3',4'-Trihydroxyflavone are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O₅ | [1][2] |

| Molecular Weight | 270.24 g/mol | [1][2] |

| Melting Point | 326-327 °C | [2] |

| Boiling Point (Predicted) | 572.8 ± 50.0 °C at 760 mmHg | [2] |

| Solubility (ALOGPS) | 0.104 g/L | [1] |

| pKa (strongest acidic) | 6.50 | [1] |

| LogP (ALOGPS) | 3.07 | [1] |

| LogP (ChemDraw) | 2.84 | [2] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Polar Surface Area | 86.99 Ų | [1] |

| UV-Vis λmax | 238, 343 nm |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following section outlines detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered 7,3',4'-Trihydroxyflavone is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of 7,3',4'-Trihydroxyflavone is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved 7,3',4'-Trihydroxyflavone is determined by a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A solution of 7,3',4'-Trihydroxyflavone of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Determination of logP (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. In RP-HPLC, the retention time of a compound is related to its hydrophobicity. A correlation can be established between the retention times of a series of standard compounds with known logP values and their logP values, which can then be used to determine the logP of the test compound.

Apparatus:

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., a mixture of methanol and water)

-

Standard compounds with a range of known logP values

Procedure:

-

Standard Preparation: Solutions of the standard compounds and 7,3',4'-Trihydroxyflavone are prepared in the mobile phase.

-

Chromatography: Each standard and the test compound are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0), the time it takes for an unretained compound to pass through the column, is also determined.

-

Calculation: The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: A calibration curve is constructed by plotting the log(k) values of the standard compounds against their known logP values.

-

logP Determination: The logP of 7,3',4'-Trihydroxyflavone is determined by interpolating its log(k) value on the calibration curve.

Spectroscopic Analysis

a. UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.

Procedure:

-

A dilute solution of 7,3',4'-Trihydroxyflavone is prepared in a suitable solvent (e.g., methanol or ethanol).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-500 nm).

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used to elucidate the carbon-hydrogen framework.

Procedure:

-

A small amount of 7,3',4'-Trihydroxyflavone is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

c. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Procedure:

-

A solution of 7,3',4'-Trihydroxyflavone is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatography system).

-

The compound is ionized (e.g., using electrospray ionization - ESI).

-

The mass spectrum is recorded, showing the m/z of the molecular ion and any fragment ions. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula.

Signaling Pathways

7,3',4'-Trihydroxyflavone has been shown to modulate several key signaling pathways, contributing to its biological activities.

Inhibition of Osteoclastogenesis

7,3',4'-Trihydroxyflavone has been reported to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through the interference with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Caption: Inhibition of RANKL-induced osteoclastogenesis by 7,3',4'-Trihydroxyflavone.

Anti-inflammatory and Antioxidant Signaling

The anti-inflammatory and antioxidant properties of 7,3',4'-Trihydroxyflavone are mediated through the modulation of pathways such as the JAK-STAT and Nrf2 signaling cascades. It can inhibit pro-inflammatory cytokine production and enhance the expression of antioxidant enzymes.

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by 7,3',4'-Trihydroxyflavone.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 7,3',4'-Trihydroxyflavone, essential for its development as a potential therapeutic agent. The detailed experimental protocols offer a practical framework for researchers to accurately characterize this and similar flavonoid compounds. Furthermore, the visualization of its interaction with key signaling pathways provides valuable insights into its mechanisms of action, paving the way for further research and drug discovery efforts.

References

7,3',4'-Trihydroxyflavone CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical characteristics, and biological activities. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

7,3',4'-Trihydroxyflavone, also known as 5-deoxyluteolin, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure consists of a chromone ring (A and C rings) linked to a catechol-substituted phenyl ring (B ring). The precise placement of the three hydroxyl groups is crucial for its biological activity.

Chemical Structure:

SMILES: O=C1C=C(O)C2=CC(O)=CC=C2O1C3=CC(O)=C(O)C=C3

InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 2150-11-0 | [1][2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one | [2] |

| Molecular Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

Physicochemical Properties

The physicochemical properties of 7,3',4'-Trihydroxyflavone are summarized in Table 2. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data of 7,3',4'-Trihydroxyflavone

| Property | Value |

| Melting Point | 326-327 °C |

| Boiling Point | 572.8 ± 50.0 °C (Predicted) |

| Density | 1.548 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| pKa | 7.01 ± 0.40 (Predicted) |

| UV λmax | 238, 343 nm |

Synthesis

General Synthetic Workflow:

The synthesis typically involves two main steps:

-

Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a 2'-hydroxychalcone.

-

Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation with hydrogen peroxide in an alkaline medium.

Caption: General synthetic pathway for 7,3',4'-Trihydroxyflavone.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for 7,3',4'-Trihydroxyflavone are not explicitly reported in the available literature. However, based on the known spectra of similar flavonoid structures, the following characteristic signals can be anticipated.

Expected ¹H NMR Signals:

-

A singlet for the H-3 proton.

-

A series of doublets and doublets of doublets for the protons on the A and B rings, with coupling constants indicative of their positions.

-

Broad singlets for the hydroxyl protons, which are exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon (C-4) typically above 175 ppm.

-

Signals for the oxygenated aromatic carbons.

-

Signals for the non-oxygenated aromatic carbons.

Biological Activity and Mechanisms of Action

7,3',4'-Trihydroxyflavone exhibits significant antioxidant and anti-inflammatory activities, which have been investigated in various in vitro and cellular models.

Antioxidant Activity

This flavonoid is a potent scavenger of free radicals. Its antioxidant capacity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).

Table 3: In Vitro and Cellular Antioxidant Activity of 7,3',4'-Trihydroxyflavone

| Assay | Model System | Endpoint | Result (IC₅₀) | Reference |

| DPPH Radical Scavenging | Cell-free | Radical Scavenging | 2.2 µM | [2] |

| Peroxynitrite Radical Scavenging | Cell-free | Radical Scavenging | 5.78 µM | [2] |

| Cellular ROS Reduction | Rat Kidney Homogenates | ROS Scavenging | 3.9 µM | [2] |

Anti-inflammatory Activity

7,3',4'-Trihydroxyflavone has been shown to modulate inflammatory responses by inhibiting key pro-inflammatory enzymes and signaling pathways.

Table 4: Anti-inflammatory Activity of 7,3',4'-Trihydroxyflavone

| Assay | Model System | Endpoint | Result (IC₅₀) | Reference |

| COX-1 Inhibition | Cell-free | Enzyme Inhibition | 36.7 µM | [2] |

| Nitric Oxide (NO) Suppression | LPS-stimulated RAW264.7 cells | NO Production | 26.7 µM (2D), 48.6 µM (3D) | [2] |

Signaling Pathways

Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of 7,3',4'-Trihydroxyflavone. It has been shown to interact with cellular-Src (c-Src) tyrosine kinase and modulate downstream inflammatory signaling cascades, including the IL-17, TNF, and JAK-STAT pathways.[2]

Caption: Modulation of inflammatory signaling by 7,3',4'-Trihydroxyflavone.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cellular Antioxidant Activity Assay (H₂DCFDA)

This protocol is adapted from a study investigating the cellular antioxidant activity of 7,3',4'-Trihydroxyflavone in RAW264.7 macrophages.[2]

Experimental Workflow:

Caption: Workflow for assessing cellular antioxidant activity.

Detailed Steps:

-

RAW264.7 macrophages are seeded in a 96-well plate and cultured to confluence.

-

Cells are pre-treated with various concentrations of 7,3',4'-Trihydroxyflavone for 4 hours.

-

Oxidative stress is induced by treating the cells with tert-butyl hydroperoxide (tBHP) for 20 hours.

-

Intracellular ROS levels are detected by incubating the cells with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Cell nuclei are counterstained with 10 µg/mL Hoechst 33342 for imaging purposes.

-

The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Fluorescent images of the cells are captured using a confocal laser scanning microscope.

DPPH Radical Scavenging Assay (General Protocol)

This is a widely used spectrophotometric assay to determine the free radical scavenging capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (7,3',4'-Trihydroxyflavone)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add varying concentrations of the test compound.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

COX-1 Inhibition Assay (General Fluorometric Protocol)

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-1.

Materials:

-

COX-1 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Assay buffer

-

Test compound (7,3',4'-Trihydroxyflavone)

-

Positive control (e.g., SC-560)

-

Fluorescence microplate reader

Procedure:

-

A reaction mixture containing assay buffer, heme, and the fluorometric probe is prepared.

-

The COX-1 enzyme is added to the mixture.

-

Varying concentrations of the test compound are added to the wells of a microplate.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) at the appropriate excitation and emission wavelengths for the probe used.

-

The rate of the reaction (slope of the fluorescence curve) is calculated.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

Conclusion

7,3',4'-Trihydroxyflavone is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways involved in inflammation, such as the c-Src/JAK-STAT axis, makes it a compelling candidate for further investigation in the context of inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological profile to aid researchers and drug development professionals in their future endeavors with this molecule. Further studies are warranted to explore its full therapeutic potential, including in vivo efficacy and safety profiling.

References

A Technical Guide to the Spectroscopic Data of 7,3',4'-Trihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the flavonoid 7,3',4'-trihydroxyflavone. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug development.

Introduction

7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in complex mixtures, as well as for quality control and further research into its biological functions.

Spectroscopic Data

The following sections present the available NMR and MS data for 7,3',4'-trihydroxyflavone and its isomer, 3,7,4'-trihydroxyflavone. The data is organized into clear, tabular formats for ease of comparison and reference.

A study on the synthesis and characterization of flavonoids and their rhenium(I)-tricarbonyl complexes provides the following NMR data for 3,7,4'-trihydroxyflavone, acquired in CD₃OD.[1]

Table 1: ¹H NMR Spectroscopic Data for 3,7,4'-Trihydroxyflavone (500 MHz, CD₃OD) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2'/H-6' | 8.11 | d | 8.4 |

| H-5 | 7.97 | d | 9.2 |

| H-3'/H-5', H-6, H-8 | 6.91–6.88 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for 3,7,4'-Trihydroxyflavone (126 MHz, CD₃OD) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 146.08 |

| C-3 | - |

| C-4 | - |

| C-5 | 126.03 |

| C-6 | 114.71 |

| C-7 | 163.15 |

| C-8 | 101.61 |

| C-9 | 157.13 |

| C-10 | 114.87 |

| C-1' | 122.57 |

| C-2' | 129.20 |

| C-3' | 114.87 |

| C-4' | 158.99 |

| C-5' | 114.87 |

| C-6' | 129.20 |

Note: The original source did not provide assignments for all carbon atoms.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

A study involving the fingerprinting analysis of flavonoid components in Scutellaria species using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified 7,3',4'-trihydroxyflavone and reported its mass spectral data.[2]

Table 3: Mass Spectrometry Data for 7,3',4'-Trihydroxyflavone [2]

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Fragment Ions (m/z) |

| Negative | 577 | 577.6, 432, 431, 412, 377, 325, 310, 307, 292, 282.6, 268, 249, 100 |

Note: The precursor ion at m/z 577 likely corresponds to a glycosylated form of the flavonoid, which then fragments to yield the aglycone and other fragments.

Experimental Protocols

The following sections provide generalized experimental methodologies for the acquisition of NMR and MS data for flavonoids, based on established protocols found in the scientific literature.

A general protocol for acquiring NMR spectra of flavonoids involves the following steps:

-

Sample Preparation:

-

Dissolve 3-5 mg of the purified flavonoid in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Perform standard 1D experiments: ¹H NMR and ¹³C NMR (with proton decoupling).

-

To aid in structural elucidation, acquire 2D NMR spectra, such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the specific atoms in the molecule using the 1D and 2D data.

-

A typical protocol for the analysis of flavonoids by LC-MS/MS is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the flavonoid in a suitable solvent, such as methanol or acetonitrile.

-

For complex matrices like plant extracts, an extraction and clean-up step may be necessary. This often involves solid-phase extraction (SPE) to remove interfering substances.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC):

-

Use a reversed-phase column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of two solvents, typically:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization.

-

Solvent B: Acetonitrile or methanol with the same concentration of acid.

-

-

The gradient program is optimized to achieve good separation of the analytes.

-

-

Mass Spectrometry (MS):

-

Utilize an electrospray ionization (ESI) source, which is well-suited for the analysis of polar compounds like flavonoids. ESI can be operated in either positive or negative ion mode.

-

Acquire full-scan mass spectra to determine the molecular weight of the analyte ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

The fragmentation pattern provides valuable structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a flavonoid like 7,3',4'-trihydroxyflavone.

Caption: General workflow for the spectroscopic analysis of 7,3',4'-trihydroxyflavone.

References

The Biosynthesis of 7,3',4'-Trihydroxyflavone in Plants: A Technical Guide for Researchers

Abstract

7,3',4'-Trihydroxyflavone, a flavone with significant therapeutic potential, is a secondary metabolite found in various plant species. While its complete biosynthetic pathway in plants is not yet fully elucidated, extensive research into flavonoid biosynthesis allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to 7,3',4'-Trihydroxyflavone, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and metabolic engineering efforts.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, 7,3',4'-Trihydroxyflavone has attracted considerable interest due to its potential pharmacological properties. Understanding its biosynthesis is crucial for developing strategies to enhance its production in plants or for its heterologous synthesis in microbial systems. This guide delineates the proposed multi-step enzymatic conversion of L-phenylalanine to 7,3',4'-Trihydroxyflavone, drawing upon the well-established general flavonoid biosynthesis pathway.

Proposed Biosynthesis Pathway of 7,3',4'-Trihydroxyflavone

The biosynthesis of 7,3',4'-Trihydroxyflavone is proposed to proceed through the central phenylpropanoid and subsequent flavonoid biosynthesis pathways. The pathway can be conceptually divided into three main stages:

-

Core Phenylpropanoid Pathway: The synthesis of p-coumaroyl-CoA from L-phenylalanine.

-

Flavanone Formation: The condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the flavanone backbone.

-

Flavone and B-ring Hydroxylation: The conversion of the flavanone intermediate to the final flavone with the characteristic 3',4'-dihydroxylation pattern on the B-ring.

The key enzymes involved in this proposed pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), and Flavone Synthase (FNS).

Caption: Proposed biosynthetic pathway of 7,3',4'-Trihydroxyflavone from L-phenylalanine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes in the proposed pathway for 7,3',4'-Trihydroxyflavone synthesis. It is important to note that kinetic parameters can vary depending on the plant species, enzyme isoform, and assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Plant Source/Organism | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.5 - 5 | Not specified | Not specified | Various | [1][2] |

| Malonyl-CoA | 5 - 20 | Not specified | Not specified | Various | [2] | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 11.60 - 16.55 | 2889 - 8012 µM s-1 | 69.35 | Oryza sativa, Panicum virgatum | [3][4] |

| Isoliquiritigenin | 1.585 - 50.95 | 0.238 - 0.63 µM s-1 | 9.214 x 10-5 | Oryza sativa, Scutellaria baicalensis | [3][4] | |

| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin | 17.08 | 0.98 pM min-1 | Not specified | Camellia sinensis | |

| Dihydrokaempferol | 143.64 | 0.19 pM min-1 | Not specified | Camellia sinensis | ||

| Kaempferol | 68.06 | 0.44 pM min-1 | Not specified | Camellia sinensis | ||

| Flavone Synthase (FNS) Type II | Naringenin | 3.77 | 12.33 fkat mg-1 | Not specified | Fortunella hindsii | [5] |

| Isosakuranetin | 2.10 | 9.63 fkat mg-1 | Not specified | Fortunella hindsii | [5] |

Transcriptional Regulation of the Pathway

The expression of flavonoid biosynthesis genes is tightly controlled by a complex regulatory network. The primary mechanism involves the formation of a transcriptional activation complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9][10] This complex binds to specific cis-regulatory elements in the promoters of the structural genes (e.g., CHS, CHI, F3'H, FNS), thereby activating their transcription in a coordinated manner in response to developmental and environmental cues.[11][12][13][14][15]

Caption: Transcriptional regulation of flavonoid biosynthesis genes by the MBW complex.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 7,3',4'-Trihydroxyflavone biosynthetic pathway.

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (CHS, CHI, F3'H, FNS) for in vitro characterization.

Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the coding sequences of the target genes (CHS, CHI, F3'H, FNS) from plant cDNA using PCR with gene-specific primers.

-

Clone the PCR products into a suitable expression vector (e.g., pGEX for GST-fusion proteins or pET for His-tagged proteins in E. coli).

-

Verify the constructs by DNA sequencing.

-

-

Heterologous Expression in E. coli:

-

Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.[16]

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).[16][17]

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified protein using an appropriate elution buffer (e.g., containing reduced glutathione or imidazole).

-

Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

-

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified recombinant enzymes.

General Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0-7.5), the purified enzyme, and any necessary cofactors (e.g., 2-oxoglutarate, Fe2+, and ascorbate for FNS I; NADPH for F3'H).

-

Pre-incubate the reaction mixture at the optimal temperature (typically 25-37°C) for a few minutes.

-

Initiate the reaction by adding the substrate (e.g., p-coumaroyl-CoA and malonyl-CoA for CHS; naringenin for F3'H and FNS).

-

Incubate the reaction for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

-

Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.

HPLC Analysis of Flavonoids

Objective: To separate and quantify the products of the enzymatic reactions.

Protocol:

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD) is typically used.[1][11]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be a linear increase in the percentage of Solvent B over 20-40 minutes.

-

Detection: Monitor the elution of flavonoids at specific wavelengths, typically around 280 nm for flavanones and 340-360 nm for flavones.

-

Quantification: Identify and quantify the products by comparing their retention times and UV spectra with those of authentic standards. Generate a standard curve for each compound to determine its concentration in the reaction mixture.[1][11]

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To investigate the binding of transcription factors (from the MBW complex) to the promoter regions of flavonoid biosynthesis genes.

Protocol:

-

Nuclear Protein Extraction:

-

Probe Labeling:

-

Synthesize DNA oligonucleotides corresponding to the putative binding sites of the transcription factors in the target gene promoters.

-

Label the DNA probes with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear protein extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

For supershift assays, add an antibody specific to the transcription factor of interest.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A shifted band indicates the formation of a protein-DNA complex.

-

Conclusion

The biosynthesis of 7,3',4'-Trihydroxyflavone in plants is a complex process involving a series of enzymatic reactions that are tightly regulated at the transcriptional level. This technical guide provides a comprehensive framework for understanding this pathway, from the precursor molecule to the final flavone product. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers seeking to further elucidate the intricacies of flavonoid biosynthesis and to engineer the production of this and other valuable plant-derived compounds. Future research should focus on the definitive characterization of the enzymes involved in the final steps of 7,3',4'-Trihydroxyflavone synthesis in various plant species to validate and refine the proposed pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 6. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals | MDPI [mdpi.com]

- 8. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of the Flavonoid Biosynthesis Pathway Genes in Purple and Black Grains of Hordeum vulgare | PLOS One [journals.plos.org]

- 13. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification and characterization of recombinant FAD synthetase from Neurosporacrassa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 19. med.upenn.edu [med.upenn.edu]

- 20. scielo.br [scielo.br]

- 21. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 7,3',4'-Trihydroxyflavone from Trifolium repens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 7,3',4'-trihydroxyflavone, a flavonoid of significant scientific interest, from its natural source, Trifolium repens (white clover). First identified in Ladino clover, a variety of Trifolium repens, this compound has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory effects. This document outlines a comprehensive, generalized protocol for its extraction and purification, based on established methodologies for flavonoid isolation from Trifolium species. It also presents available quantitative data and visual workflows to aid researchers in their experimental design.

Extraction of Crude Flavonoid Mixture

The initial step in isolating 7,3',4'-trihydroxyflavone involves the extraction of a crude flavonoid mixture from the aerial parts of Trifolium repens. The choice of solvent is critical for efficiently extracting flavonoids while minimizing the co-extraction of undesirable compounds.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Collect fresh, healthy aerial parts of Trifolium repens. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

-

Maceration: Suspend the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Extraction: Agitate the mixture at room temperature for 48-72 hours. Alternatively, use accelerated extraction techniques such as ultrasound-assisted extraction (UAE) or Soxhlet extraction to reduce extraction time and improve efficiency.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning (Optional): To remove non-polar impurities, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid fraction is typically enriched in the ethyl acetate phase.

Purification of 7,3',4'-Trihydroxyflavone

The purification of 7,3',4'-trihydroxyflavone from the crude extract is a multi-step process that typically involves one or more chromatographic techniques to separate the target compound from other co-extracted flavonoids and phytochemicals.

Experimental Protocol: Chromatographic Purification

a) Column Chromatography:

-

Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica gel or Sephadex LH-20. Silica gel is effective for separating compounds based on polarity, while Sephadex LH-20 separates based on molecular size and polarity.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system.

-

Fraction Pooling: Combine the fractions containing the compound of interest, as identified by TLC, and evaporate the solvent to yield a partially purified fraction.

b) Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Employ a preparative reverse-phase C18 column.

-

Mobile Phase: Use a gradient elution system, typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.

-

Injection and Detection: Inject the partially purified fraction onto the column. Monitor the elution profile using a UV-Vis detector at a wavelength suitable for flavonoids (e.g., 254 nm or 340 nm).

-

Fraction Collection: Collect the peak corresponding to 7,3',4'-trihydroxyflavone based on its retention time, which can be determined using an analytical standard if available.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC and spectroscopic methods (e.g., LC-MS, NMR) to confirm the purity and identity of the isolated compound.

Quantitative Data

| Parameter | Value | Plant Material | Extraction Method | Reference |

| Total Flavonoid Content | 19.4 mg quercetin equivalents/g extract | Trifolium repens flowers | Ethanolic extraction | [1] |

| Rutin Content | 45.8 mg/g dry extract | Trifolium repens flowers | Ethanolic extraction | [2] |

| Quercetin Content | 10.3 mg/g dry extract | Trifolium repens flowers | Ethanolic extraction | [2] |

| Total Phenolic Content | 79.2 mg chlorogenic acid/g extract | Trifolium repens flowers | Ethanolic extraction | [1] |

Visualizing the Workflow and Biological Context

Diagrams illustrating the experimental workflow and the potential biological signaling pathways affected by 7,3',4'-trihydroxyflavone can aid in understanding the isolation process and its relevance.

Caption: Experimental workflow for the isolation of 7,3',4'-Trihydroxyflavone.

Caption: Postulated anti-inflammatory signaling pathway of 7,3',4'-Trihydroxyflavone.

Conclusion

The isolation of 7,3',4'-trihydroxyflavone from Trifolium repens is a feasible yet meticulous process requiring a combination of standard extraction and chromatographic techniques. While a universally optimized protocol has yet to be published, the methodologies outlined in this guide provide a solid foundation for researchers to develop and refine their own isolation strategies. The presented quantitative data, though not specific to the target compound, offers valuable context for expected yields of related flavonoids. Further research is warranted to establish a standardized, high-yield protocol for the isolation of this promising bioactive compound, which will undoubtedly facilitate more extensive investigations into its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Initial Biological Screening of 7,3',4'-Trihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] The specific hydroxylation pattern of 7,3',4'-Trihydroxyflavone, particularly the catechol (3',4'-dihydroxy) moiety on the B-ring, is a critical structural feature that is often associated with potent free-radical scavenging and other biological activities.[5][6] This technical guide provides a comprehensive overview of the initial biological screening of 7,3',4'-Trihydroxyflavone, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Biological Activities and Quantitative Data

The initial screening of 7,3',4'-Trihydroxyflavone has revealed a spectrum of biological activities, primarily focusing on its antioxidant, anti-inflammatory, and anticancer potential.

Antioxidant Activity

The capacity of 7,3',4'-Trihydroxyflavone to neutralize reactive oxygen species (ROS) is a cornerstone of its biological profile. The catechol structure in the B-ring is a key contributor to its ROS-scavenging ability.[5] This activity is believed to underlie many of its other observed effects, as oxidative stress is a known factor in inflammation and neurodegenerative processes.[5][7]

Table 1: Antioxidant Activity of 7,3',4'-Trihydroxyflavone

| Assay Type | Metric | Result (µM) | Source |

|---|

| Cellular ROS Scavenging | IC₅₀ | 2.71 |[5] |

Anti-inflammatory Activity

7,3',4'-Trihydroxyflavone demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating specific signaling pathways. Studies using RAW264.7 macrophage models show a dose-dependent suppression of nitric oxide (NO), a pro-inflammatory molecule.[5] The compound has also been shown to inhibit c-Src, a tyrosine kinase involved in inflammatory signaling.[5]

Table 2: Anti-inflammatory and Enzyme Inhibition Activity of 7,3',4'-Trihydroxyflavone

| Assay Type | Cell Model | Metric | Result (µM) | Source |

|---|---|---|---|---|

| Nitric Oxide (NO) Suppression | 2D RAW264.7 | IC₅₀ | 26.7 | [5] |

| Nitric Oxide (NO) Suppression | 3D RAW264.7 | IC₅₀ | 48.6 | [5] |

| c-Src Kinase Binding | - | IC₅₀ | 20.9 |[5] |

Anticancer Activity

Preliminary screenings indicate that 7,3',4'-Trihydroxyflavone possesses anticancer properties. In-silico docking studies suggest an interaction with Survivin, an anti-apoptotic protein often overexpressed in cancer cells.[2] In-vitro assays have confirmed its activity against human cancer cell lines, such as the MCF-7 breast cancer cell line.[2][8]

Table 3: Anticancer Activity of 7,3',4'-Trihydroxyflavone

| Activity | Target/Cell Line | Metric | Result | Source |

|---|---|---|---|---|

| In-silico Binding | Survivin (1E31) | Docking Score | -7.7 | [2] |

| Cytotoxicity | MCF-7 | Assay | Significant Activity |[2] |

Neuroprotective Activity

While direct studies on 7,3',4'-trihydroxyflavone are emerging, research on the structurally similar 7,3',4'-trihydroxyisoflavone provides strong indications of its neuroprotective potential. This analog has been shown to ameliorate memory impairments by regulating the cholinergic system and enhancing the brain-derived neurotrophic factor (BDNF) signaling pathway.[9] Furthermore, 3',4',7-trihydroxyflavone has demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis by modulating MAPK and PI3K/Akt pathways.[7]

Experimental Protocols and Methodologies

Reproducible and standardized protocols are critical for the evaluation of a compound's biological activity. The following sections detail the methodologies used in the initial screening of 7,3',4'-Trihydroxyflavone.

Cellular Antioxidant Activity (ROS Scavenging)

This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).

-

Cell Line: RAW264.7 macrophages.

-

Protocol:

-

Seed RAW264.7 cells in a suitable plate and culture until confluent.

-

Pre-treat the cells with varying concentrations of 7,3',4'-Trihydroxyflavone for 4 hours.

-

Induce oxidative stress in the cells by adding a pro-oxidant agent like tert-butyl hydroperoxide (tBHP) and incubate for 20 hours.[5]

-

Add H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) fluorescent probe (20 µM) to the cells. H₂DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.

-

Incubate the cells with the probe to allow for uptake and de-esterification.

-

Measure the fluorescence intensity at an excitation/emission wavelength of approximately 485/528 nm using a microplate reader.[5]

-

The ROS scavenging capacity is calculated by comparing the fluorescence of treated cells to that of untreated, stressed controls. The IC₅₀ value is determined from the dose-response curve.

-

Nitric Oxide (NO) Suppression Assay

This assay quantifies the inhibition of nitric oxide production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Line: RAW264.7 macrophages.

-

Protocol:

-

Culture RAW264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of 7,3',4'-Trihydroxyflavone.

-

Induce inflammation by adding LPS (e.g., 100 ng/mL).[5]

-

Incubate the plate for a specified period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound.

-

Measure the absorbance of the colored product at approximately 540 nm.

-

Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.

-

Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Line: Human cancer cell lines (e.g., MCF-7).[2]

-

Protocol:

-

Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 7,3',4'-Trihydroxyflavone and incubate for a defined period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) is calculated.

-

Signaling Pathways

The biological effects of 7,3',4'-Trihydroxyflavone are mediated through its interaction with and modulation of key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

In macrophages, 7,3',4'-Trihydroxyflavone exerts its anti-inflammatory effects by suppressing gene transcription associated with several pro-inflammatory pathways.[5] Transcriptome analysis has revealed its ability to downregulate genes enriched in the Tumor Necrosis Factor (TNF), Interleukin-17 (IL-17), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways.[5] The compound was found to downregulate Stat5 transcription, a key component of the JAK-STAT pathway.[5]

Neuroprotective Signaling Pathways

Based on studies of its isoflavone analog, 7,3',4'-Trihydroxyflavone is predicted to promote neuronal health and cognitive function via the BDNF signaling pathway.[9] Activation of the BDNF receptor, TrkB, initiates downstream cascades involving ERK1/2 and CREB. This signaling is crucial for synaptic plasticity, neuronal survival, and memory formation.

Conclusion

The initial biological screening of 7,3',4'-Trihydroxyflavone reveals it to be a promising bioactive compound with potent antioxidant and anti-inflammatory activities, supported by quantitative in-vitro data. Preliminary evidence also points towards potential anticancer and neuroprotective applications. The well-defined structure-activity relationships, particularly the role of the B-ring catechol group, provide a strong foundation for its mechanism of action. Further research should focus on expanding the panel of cancer cell lines, conducting in-vivo efficacy and safety studies for inflammatory and neurodegenerative models, and exploring its metabolic profile and bioavailability to fully assess its therapeutic potential.

References

- 1. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy [pubmed.ncbi.nlm.nih.gov]

- 7. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Memory-enhancing effects of 7,3',4'-trihydroxyisoflavone by regulation of cholinergic function and BDNF signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7,3',4'-Trihydroxyflavone: An In-depth Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has demonstrated significant antioxidant and anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of therapeutics for oxidative stress-driven diseases. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of 7,3',4'-Trihydroxyflavone, integrating quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary antioxidant mechanisms of this flavone are twofold: direct scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways, including the Nrf2/ARE and MAPK pathways, to bolster the endogenous antioxidant defense systems.

Direct Antioxidant Activity: Free Radical Scavenging

7,3',4'-Trihydroxyflavone exhibits potent direct antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. The presence of the catechol (3',4'-dihydroxy) moiety in the B-ring is a key structural feature responsible for this high radical-scavenging capacity.[1]

Quantitative Analysis of Radical Scavenging Activity

The efficacy of 7,3',4'-Trihydroxyflavone as a direct antioxidant has been quantified in various in vitro and cellular assays. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative measure of its potency.

| Assay Type | Model System | IC50 Value (µM) | Reference |

| Cellular ROS Scavenging | RAW 264.7 Macrophages | 2.71 | [1] |

| Nitric Oxide (NO) Production | 2D RAW 264.7 Macrophages | 26.7 | [1] |

| Nitric Oxide (NO) Production | 3D RAW 264.7 Macrophages | 48.6 | [1] |

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, 7,3',4'-Trihydroxyflavone exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate the expression of cytoprotective genes.

Nrf2/ARE Pathway Activation

While direct studies on 7,3',4'-Trihydroxyflavone's effect on the Nrf2 pathway are emerging, strong evidence from the structurally analogous compound, 6,7,4'-trihydroxyflavanone, demonstrates the crucial role of this pathway.[2] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes through the antioxidant response element (ARE).[3]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1).[2][3] The study on 6,7,4'-trihydroxyflavanone showed that it promotes Nrf2 nuclear translocation and enhances the expression of HO-1, thereby protecting neuronal cells from hypoxia-induced neurotoxicity.[2]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways